molecular formula C10H10N2O2 B1419674 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester CAS No. 1187932-40-6

5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Cat. No.: B1419674
CAS No.: 1187932-40-6
M. Wt: 190.2 g/mol
InChI Key: FUASPVDNMYILNG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for this compound is methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. This designation follows the International Union of Pure and Applied Chemistry (IUPAC) rules for bicyclic heterocycles:

  • The parent structure, imidazo[1,2-a]pyridine, consists of a fused imidazole (positions 1–3) and pyridine (positions 4–8) ring system.
  • The methyl group is appended at position 5 of the pyridine ring, while the carboxylic acid methyl ester substituent occupies position 2 of the imidazole ring.

Alternative designations include:

  • 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (used in supplier catalogs).
  • Imidazo[1,2-a]pyridine-2-carboxylic acid, 5-methyl-, methyl ester (CAS registry variant).
  • CAS Registry Number : 1187932-40-6.
Nomenclature Type Designation
IUPAC Systematic Name Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Common Synonym 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester
CAS Registry Number 1187932-40-6

Molecular Formula and Structural Isomerism Considerations

The molecular formula is C₁₀H₁₀N₂O₂ , with a molar mass of 190.20 g/mol . Key structural features include:

  • A bicyclic imidazo[1,2-a]pyridine scaffold.
  • A methyl group at position 5 and a methoxycarbonyl group at position 2.

Structural isomerism arises from potential variations in substituent placement:

  • Ring-position isomers : Relocation of the methyl group to adjacent positions (e.g., position 6 or 7) or the ester group to position 3 would yield distinct isomers.
  • Functional group isomers : Replacement of the ester with a carboxylic acid or amide group alters functionality while retaining the core structure.
Isomer Type Description
Positional Isomer Methyl at position 6 or 7 instead of 5
Functional Group Isomer Carboxylic acid or amide replacing the ester group

The compound’s synthetic routes, such as A³-coupling reactions, often favor the 2,5-disubstituted product due to steric and electronic preferences in cyclization.

Positional Specificity of Methyl and Ester Substituents

The positional specificity of substituents critically influences the compound’s chemical behavior:

  • Methyl group at position 5 :
    • Located on the pyridine ring, this substituent modulates electron density, enhancing aromatic stabilization. Its placement avoids steric clashes with the ester group.
  • Ester group at position 2 :
    • Positioned on the imidazole ring, the methoxycarbonyl group participates in conjugation with the nitrogen lone pairs, affecting reactivity in nucleophilic substitutions or hydrolytic reactions.

Structural analysis via SMILES notation (COC(=O)C1=CN2C(=NC=C2C)C=C1) confirms the connectivity:

  • The imidazole ring (N1–C2–N3–C4–C5) fuses with the pyridine ring (C5–C6–C7–C8–C9–N1).
  • Methyl (C10) attaches to C5 (pyridine), while the ester (COOCH₃) binds to C2 (imidazole).
Position Substituent Role in Structure
2 (Imidazole) COOCH₃ Electron-withdrawing group; enhances polarity
5 (Pyridine) CH₃ Electron-donating group; steric shielding

This specificity is conserved in derivatives used as intermediates in pharmaceuticals and agrochemicals, underscoring its synthetic utility.

Properties

IUPAC Name

methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-4-3-5-9-11-8(6-12(7)9)10(13)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUASPVDNMYILNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401224132
Record name Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-40-6
Record name Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5,6,7,8-TETRAHYDRO-IMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLIC ACID METHYL ESTER

  • Reactants: Methyl imidazo[1,2-a]pyridine-6-carboxylate (0.26 g), acetic acid (10 ml), and wet 5% palladium on carbon (0.052 g)
  • Conditions: Stirred for 16 hours at 50°C under 1551.49 Torr pressure
  • Purification: Filtration to remove solids, followed by concentration of the filtrate. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate and brine, dried over \$$MgSO_4\$$, filtered, and concentrated. Further purification is done using flash column chromatography on silica gel with ethyl acetate in hexanes (10-100% gradient).

Preparation of Imidazo[1,2-a]pyridine-6-boronic acid pinacol ester and derivatives

  • Dissolving 2-amino-5-X pyridine: Dissolve 1.0 eq of 2-amino-5-X pyridine in an organic solvent at a concentration of 0.3-0.6M in a three-necked flask equipped with a thermometer, condenser, and nitrogen protection.
  • Reacting with pinacol diboron: Add 1.1-1.5 eq of pinacol diboron and 2.0-3.0 eq of anhydrous potassium acetate to the solution while stirring.
  • Adding palladium catalyst: Add 0.01-0.1 eq of palladium catalyst under nitrogen protection and replace the reaction system with nitrogen three times.
  • Heating and stirring: Heat the mixture to 70-100 °C and stir for 5-20 hours.
  • TLC Monitoring: Monitor the reaction using TLC.
  • Cooling and Filtration: Cool the reaction mixture and perform suction filtration using a Buchner funnel. Wash the filter cake twice with dichloromethane.
  • Concentration and Decolorization: Concentrate and dry the filtrate, then add methanol and activated carbon. Stir the mixture for 15-20 hours at room temperature until decolorization is achieved, followed by suction filtration.
  • Final Processing: Concentrate and dry the filtrate under reduced pressure to obtain an oily substance. Add petroleum ether and methyl tert-butyl ether solution, pulp for 15-20 hours, and filter to obtain 2-aminopyridine-5-boronic acid pinacol ester with a yield of 90-95%.

Microwave-Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine

  • Disubstituted imidazo[1,2-a]pyridines can be rapidly synthesized using microwave-assisted organic synthesis (MAOS).
  • IPAs can be prepared via the condensation of ethyl 2-halogenated-3-oxobutanoates with 2-aminopyridines, followed by hydrolysis of the resulting imidazo[1,2-a]pyridine-3-carboxylic acid esters (IPCEs).

Reaction with Methyl 5-chloropyrazine-2-carboxylate

  • Reactants: Imidazo[1,2-a]pyridine-6-borate (1.0 eq), 5-chloropyrazine-2-carboxylic acid methyl ester (1.0 eq), \$$PdCl2(dppf)2\$$ (3% mol), and sodium carbonate (2.0 eq).
  • Solvent: Mixed solvent of ethylene glycol dimethyl ether/water (5/1).
  • Reaction Conditions: Reflux at elevated temperature for 22 hours under nitrogen atmosphere.
  • Workup: Cool the mixture, filter, and adjust the pH to 7 with 2N hydrochloric acid. Extract twice with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to dryness to obtain the crude product.
  • Purification: Purify using silica gel column chromatography to obtain the pure product (59% yield).

Chemical Reactions Analysis

Types of Reactions

5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of several pharmaceutical agents. Its structure allows for modifications that enhance biological activity against various diseases.

Key Applications:

  • Neurological Disorders: The compound has shown potential in modulating neurotransmitter systems, making it a candidate for drugs targeting conditions like depression and anxiety.
  • Anti-Tuberculosis Activity: Research indicates that derivatives of this compound exhibit anti-tuberculosis properties. For instance, novel imidazo[1,2-a]pyridinecarboxamide derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, with some showing comparable activity to established treatments like isoniazid .

Antimicrobial Properties

5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester has demonstrated antimicrobial activity against various pathogens.

Case Study:

A study revealed that derivatives of this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL . This suggests its potential utility in developing new antibiotics.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold has been associated with anticancer properties.

Research Findings:

  • A study published in Cancer Letters reported that a derivative of this compound showed significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of 12 µM. The mechanism involved apoptosis induction through caspase activation .
  • Structure-activity relationship (SAR) studies indicate that modifications at the 6-position of the imidazopyridine ring can enhance anticancer efficacy .

Agricultural Chemicals

The compound is also being explored for its potential applications in agricultural chemistry.

Usage:

It is utilized in formulating agrochemicals that improve crop protection by enhancing efficacy against pests and diseases. This application is crucial for sustainable agriculture practices.

Material Science

5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester is investigated for its properties in material science.

Potential Applications:

  • Novel Materials: Research is ongoing into using this compound to develop materials with specific electronic properties, which could be beneficial for advanced sensors and electronic devices.

Table 1: Biological Activities of 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic Acid Methyl Ester

Activity TypeDescription
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
NeurologicalModulates neurotransmitter systems
AgriculturalEnhances crop protection efficacy

Table 2: Anti-Tuberculosis Efficacy

Compound VariantMIC (µM)Notes
Original0.2Comparable to established treatments
Derivative A>200No improvement over original
Derivative B<50Enhanced activity observed

Mechanism of Action

The mechanism of action of methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl Ester Analog: Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate

Key Differences :

  • Ester Group : The ethyl ester (CAS: 67625-35-8, C11H12N2O2) has an ethyl group instead of a methyl ester, slightly increasing its molecular weight (204.229 g/mol) and lipophilicity .
  • Synthesis : Both compounds are synthesized via condensation of 6-methyl-pyridin-2-ylamine with α-bromo-keto esters (e.g., 3-bromo-2-oxo-propionic acid ethyl ester for the ethyl analog). Yield optimization often involves pH adjustment with KHCO3.
  • Crystal Structure : The ethyl ester’s crystal structure (reported in Acta Crystallographica) reveals planar imidazole and pyridine rings with a dihedral angle of 1.4° between them. Intermolecular C–H···O/N hydrogen bonds stabilize the lattice, suggesting similar packing for the methyl ester .

Brominated Derivatives: 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Key Differences :

  • Substituent : A bromine atom replaces the methyl group at position 5 (CAS: 1092351-65-9, C9H7BrN2O2, MW: 283.124 g/mol) .

Amino-Substituted Derivatives: Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate

Key Differences :

  • Functional Group: An amino group at position 5 (CAS: 1000017-97-9) enhances polarity and hydrogen-bonding capacity .
  • Synthesis : Likely involves nitration followed by reduction or direct amination of the pyridine ring.

Carboxaldehyde Analog: 5-Methylimidazo[1,2-a]pyridine-2-carboxaldehyde

Key Differences :

  • Functional Group : A carboxaldehyde (C9H8N2O, MW: 160.17 g/mol) replaces the ester, enabling Schiff base formation or redox reactions .
  • Applications : Used in synthesizing fluorescent probes or metal-organic frameworks (MOFs) due to its aldehyde reactivity .

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester 1092351-65-9 C10H10N2O2 190.199 Methyl ester, moderate lipophilicity Pharmaceutical intermediate
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate 67625-35-8 C11H12N2O2 204.229 Ethyl ester, enhanced metabolic stability FXa inhibitors
5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester 1092351-65-9 C9H7BrN2O2 283.124 Bromine substituent, cross-coupling versatility Medicinal chemistry
5-Methylimidazo[1,2-a]pyridine-2-carboxaldehyde 118000-44-5 C9H8N2O 160.17 Aldehyde group, redox-active Fluorescent probes

Commercial Availability

Suppliers include:

  • SynChem, Inc. : Catalog numbers SC-17611 (ethyl ester) and SC-17614 (methyl ester derivatives) .
  • CymitQuimica : Discontinued but previously listed under Ref: 10-F736531 .

Biological Activity

5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound exhibits significant biological activities and is of interest in medicinal chemistry and pharmaceutical research. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

Antimicrobial Properties

Research indicates that compounds related to 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester demonstrate notable antimicrobial activity. A study evaluated several imidazo[1,2-a]pyridine derivatives for their anti-tuberculosis properties, revealing that certain modifications could enhance efficacy against Mycobacterium tuberculosis (Mtb). For instance, specific structural changes resulted in compounds with minimal inhibitory concentrations (MIC) comparable to established treatments like isoniazid .

Anticancer Activity

The anticancer potential of 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester has also been explored. In vitro studies show that related imidazo[1,2-a]pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For example, a series of 6-substituted imidazo[1,2-a]pyridine analogs were screened against HeLa cells, revealing several compounds with IC50 values indicating significant cytotoxicity (IC50 < 150 μM) . The structure-activity relationship (SAR) studies suggest that specific substitutions at the 6-position enhance anticancer activity.

The mechanism of action for 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways leading to various therapeutic effects. Notably, these compounds may inhibit protein geranylgeranylation, a crucial process in cell signaling and proliferation, particularly in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies on imidazo[1,2-a]pyridine derivatives:

CompoundSubstitutionMIC (μM)IC50 (μM)Activity Type
1 Methyl at position 60.2150Antitubercular
2 Chloro at position 6>200>300Antitubercular
3 Phenyl at position 2>160>400Anticancer
4 Cyclohexyl at position 60.05<150Anticancer

This table reflects how specific substitutions can significantly impact the biological activity of the compounds.

Case Studies

Several case studies have highlighted the diverse applications and effectiveness of imidazo[1,2-a]pyridine derivatives:

  • Anti-Tuberculosis Study : A compound derived from this family showed comparable efficacy to isoniazid against resistant strains of Mtb, suggesting potential for treating multidrug-resistant tuberculosis .
  • Cytotoxicity in Cancer Models : A study on the cytotoxic effects of various imidazo[1,2-a]pyridine analogs demonstrated significant inhibition of cell viability in HeLa cells with certain derivatives exhibiting IC50 values below 150 μM. This indicates a promising avenue for developing new anticancer agents based on this scaffold .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of these compounds revealed high plasma protein binding rates and moderate CYP enzyme inhibition profiles, suggesting favorable metabolic stability for potential therapeutic use .

Q & A

Q. What are the standard synthetic routes for 5-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester?

The compound is typically synthesized via cyclocondensation. A common method involves reacting 6-methyl-pyridin-2-ylamine with a bromo-oxo ester derivative (e.g., 3-bromo-2-oxo-propionic acid ethyl ester) in ethanol under reflux for 6 hours. Post-reaction neutralization with anhydrous KHCO₃ (to pH 8) yields the product. Crystallization is achieved via slow solvent evaporation (ethyl acetate, 10 days), yielding ~52.6% . Alternative routes may use methyl esters instead of ethyl esters for carboxylate functionalization .

Q. How is the crystal structure of this compound characterized?

X-ray crystallography reveals a planar six-membered pyridine ring (mean deviation: 0.0027 Å) fused with a five-membered imidazole ring (mean deviation: 0.0018 Å). The dihedral angle between the rings is 1.4°, indicating near-coplanarity. Intermolecular C–H⋯O/N hydrogen bonds stabilize the crystal lattice, forming trimeric units . Hydrogen-bonding parameters (e.g., distances, angles) are critical for validating crystallographic data (Table 1 in ).

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, general precautions include:

  • Using personal protective equipment (gloves, lab coat, goggles).
  • Storing in a cool, dry place away from oxidizers.
  • Disposing of waste via professional biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. How can low synthetic yields be resolved in the preparation of this compound?

Low yields (~52.6%) may arise from incomplete cyclization or side reactions. Optimization strategies include:

  • Catalyst screening : Transition metals (e.g., Pd/C) or acid/base catalysts to enhance reaction efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature control : Gradual heating (e.g., 70–80°C) to minimize decomposition.
    Post-reaction HPLC or TLC analysis is recommended to identify unreacted starting materials .

Q. What pharmacological targets are associated with this compound’s derivatives?

Imidazo[1,2-a]pyridine derivatives exhibit activity as:

  • HIF-1α prolyl hydroxylase inhibitors : Potential for treating ischemic diseases by stabilizing hypoxia-inducible factor .
  • Factor Xa (FXa) inhibitors : Anticoagulant applications for thromboembolic disorders .
    Mechanistic studies require enzymatic assays (e.g., fluorescence-based FXa inhibition) and molecular docking to validate binding interactions .

Q. How can intermolecular interactions in the crystal lattice be analyzed computationally?

Hydrogen-bonding networks can be modeled using density functional theory (DFT) or molecular dynamics simulations. Key steps:

Extract coordinates from crystallographic data (CIF files) .

Calculate interaction energies (e.g., using Gaussian or ORCA software).

Compare simulated vs. experimental bond lengths/angles to validate force fields.
Such analyses clarify lattice stability and polymorphism risks .

Q. How does substitution at the 5-methyl position affect bioactivity?

Methyl groups enhance lipophilicity, potentially improving membrane permeability. Structure-activity relationship (SAR) studies involve:

  • Synthesizing analogs with halogens or bulkier substituents (e.g., CF₃).
  • Testing in vitro bioactivity (e.g., IC₅₀ in cancer cell lines).
  • Correlating logP values with pharmacokinetic profiles .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to address them?

Melting points vary due to:

  • Polymorphism : Different crystal packing modes (e.g., solvent-dependent crystallization).
  • Purity : Impurities (e.g., unreacted starting materials) lower observed mp.
    Resolution methods:
  • Reproduce crystallization conditions (slow evaporation vs. rapid cooling).
  • Use DSC/TGA to confirm thermal behavior .

Q. Conflicting biological activity data across studies: What factors contribute?

Variations arise from:

  • Assay conditions : Differences in cell lines, serum concentrations, or incubation times.
  • Stereochemical impurities : Chiral centers (if present) may lead to enantiomer-specific activity.
    Mitigation:
  • Standardize assay protocols (e.g., CLIA guidelines).
  • Characterize stereochemistry via chiral HPLC or X-ray crystallography .

Methodological Resources

  • Crystallography : Use Olex2 or SHELX for structure refinement .
  • Synthetic Optimization : DOE (Design of Experiments) software (e.g., JMP) for reaction parameter screening .
  • Bioactivity Profiling : Public databases (ChEMBL, PubChem) for benchmarking against known analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester
Reactant of Route 2
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5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

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